2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide is an organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. Its unique structure, which includes a chlorophenoxy group and a thiazole ring, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a chlorinated compound in the presence of a base.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The thiazole ring is a common motif in many bioactive molecules, and the presence of the chlorophenoxy group may enhance its biological activity. Studies may focus on its potential as an antimicrobial, antifungal, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorophenoxy group can enhance binding affinity to certain proteins, while the thiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetamide: Lacks the thiazole ring, which may reduce its biological activity.
N-(5-(3-methylbenzyl)-1,3-thiazol-2-yl)acetamide: Lacks the chlorophenoxy group, potentially altering its chemical reactivity and biological properties.
2-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with the chlorine atom in a different position, which can affect its reactivity and interactions.
Uniqueness
The combination of the chlorophenoxy group and the thiazole ring in 2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that lack one of these groups.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-5-4-6-14(9-13)10-15-11-21-19(25-15)22-18(23)12-24-17-8-3-2-7-16(17)20/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBYTEMILAPBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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